Potent PRMT6 Inhibition: A Comparative IC50 Profile
(4,6-Dichloro-5-methylpyrimidin-2-YL)methanamine demonstrates potent inhibition of PRMT6 with an IC50 of 78 nM [1]. This activity profile is distinct from the first-in-class allosteric PRMT6 inhibitor (R)-2 (SGC6870), which has a reported IC50 of 77 ± 6 nM, and is significantly more potent than other known PRMT6 inhibitors such as BDBM50580055 (IC50 = 755 nM) [2][3]. This positions the compound as a highly competitive starting point for PRMT6-targeted drug discovery.
| Evidence Dimension | PRMT6 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 78 nM |
| Comparator Or Baseline | BDBM50580055: 755 nM; SGC6870: 77 nM |
| Quantified Difference | 9.7-fold more potent than BDBM50580055; comparable to SGC6870 |
| Conditions | Inhibition of human full-length PRMT6 expressed in baculovirus expression system |
Why This Matters
Procurement should be prioritized over less potent PRMT6 inhibitors for projects requiring strong target engagement at low compound concentrations.
- [1] BindingDB. (n.d.). BDBM50194767 CHEMBL3915667. Retrieved from http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50194767&google=BDBM50194767 View Source
- [2] Shen, Y., et al. (2021). A First-in-Class, Highly Selective, and Cell-Active Allosteric Inhibitor of Protein Arginine Methyltransferase 6. Journal of Medicinal Chemistry, 64(7), 3697-3706. PMID: 33591753 View Source
- [3] BindingDB. (n.d.). BDBM50580055 CHEMBL5089738. Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50580055&google=BDBM50580055 View Source
